Comparative Lipophilicity of Deschloromeclozine vs. Meclozine and Chlorinated Impurities
The absence of a chlorine atom in Deschloromeclozine results in a significantly lower computed lipophilicity (XLogP3-AA) compared to the parent drug meclozine and its chlorinated impurities. This physicochemical difference is the primary driver of its distinct reversed-phase HPLC retention time, enabling its definitive separation and quantification in complex impurity profiles [1].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 5.1 |
| Comparator Or Baseline | Meclozine (XLogP3-AA: 6.1); Meclozine EP Impurity H (XLogP3-AA: ~5.7) |
| Quantified Difference | Deschloromeclozine is 1.0 unit less lipophilic than meclozine and ~0.6 units less than Impurity H. |
| Conditions | Computed physicochemical property (PubChem, XLogP3-AA 3.0) |
Why This Matters
This quantifiable difference in lipophilicity ensures Deschloromeclozine exhibits a unique chromatographic retention time, preventing co-elution and enabling its accurate identification in validated HPLC methods.
- [1] PubChem. 1-(Diphenylmethyl)-4-((3-methylphenyl)methyl)piperazine. https://pubchem.ncbi.nlm.nih.gov/compound/1-benzhydryl-4-_3-methylphenyl_methyl_piperazine View Source
